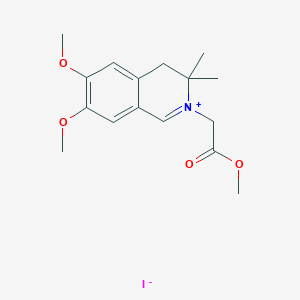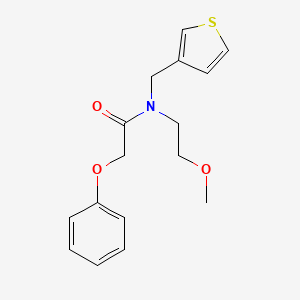![molecular formula C17H24N2O B5151167 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole (TBX) is a chemical compound that belongs to the class of imidazole-based compounds. TBX has been widely studied for its potential applications in the field of scientific research, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of imidazole receptors in biological systems. Imidazole receptors are known to play a role in various physiological processes, including neurotransmission, hormone secretion, and immune function. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to modulate these processes, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of hormone secretion, and the regulation of immune function. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole as a research tool is its high affinity for imidazole receptors, which allows for the selective modulation of these receptors in biological systems. However, 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for research on 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole, including the investigation of its role in various disease states, the development of more selective imidazole receptor modulators, and the exploration of its potential as a therapeutic agent in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is a chemical compound that has been widely studied for its potential applications in the field of scientific research. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of hormone secretion, and the regulation of immune function. While 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has some limitations, including its potential toxicity and the need for careful dosing, it remains a valuable research tool with many potential future directions for investigation.
Synthesemethoden
The synthesis of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole can be achieved through a multi-step process that involves the reaction of 2-tert-butylphenol with 1,4-dibromobutane to form 4-(2-tert-butylphenoxy)butyl bromide. This intermediate is then reacted with imidazole in the presence of a base to yield 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been widely studied for its potential applications in various scientific research fields, including biochemistry, physiology, and pharmacology. One of the primary applications of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is as a research tool to investigate the role of imidazole-based compounds in biological systems. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a high affinity for imidazole receptors, which are found in various tissues throughout the body.
Eigenschaften
IUPAC Name |
1-[4-(2-tert-butylphenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-8-4-5-9-16(15)20-13-7-6-11-19-12-10-18-14-19/h4-5,8-10,12,14H,6-7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKFHBYNCEXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)


![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)





![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)
